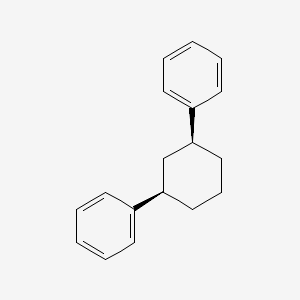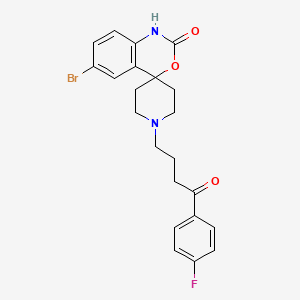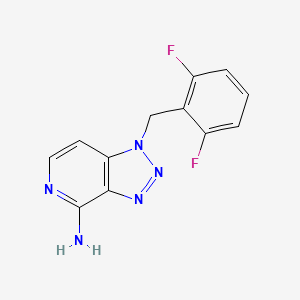
4-Piperidinecarboxylic acid, 4-(4-cyclopropylphenyl)-1-(phenylmethyl)-, ethyl ester, hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Piperidinecarboxylic acid, 4-(4-cyclopropylphenyl)-1-(phenylmethyl)-, ethyl ester, hydrochloride is a synthetic organic compound that belongs to the class of piperidine derivatives. These compounds are known for their diverse pharmacological activities and are often used in medicinal chemistry for the development of new therapeutic agents.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Piperidinecarboxylic acid, 4-(4-cyclopropylphenyl)-1-(phenylmethyl)-, ethyl ester, hydrochloride typically involves multi-step organic reactions. The process may start with the preparation of the piperidine ring, followed by the introduction of the cyclopropylphenyl and phenylmethyl groups. The final step involves esterification and conversion to the hydrochloride salt.
Industrial Production Methods
In an industrial setting, the production of this compound would involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of automated reactors, controlled temperature and pressure conditions, and purification techniques such as crystallization or chromatography.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the piperidine ring or the phenylmethyl group.
Reduction: Reduction reactions can be used to modify the functional groups, such as reducing a carbonyl group to an alcohol.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed under appropriate conditions.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols.
科学的研究の応用
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its interactions with biological targets, such as enzymes or receptors.
Medicine: Investigated for its potential therapeutic effects, including analgesic, anti-inflammatory, or antipsychotic properties.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
作用機序
The mechanism of action of this compound would involve its interaction with specific molecular targets, such as receptors or enzymes. The piperidine ring and aromatic groups may play a crucial role in binding to these targets, leading to the modulation of biological pathways. Detailed studies would be required to elucidate the exact mechanism and pathways involved.
類似化合物との比較
Similar Compounds
4-Piperidinecarboxylic acid derivatives: These compounds share the piperidine core structure and may have similar pharmacological activities.
Cyclopropylphenyl derivatives: Compounds with the cyclopropylphenyl group may exhibit similar chemical reactivity and biological effects.
Phenylmethyl derivatives: These compounds are known for their diverse applications in medicinal chemistry.
Uniqueness
The uniqueness of 4-Piperidinecarboxylic acid, 4-(4-cyclopropylphenyl)-1-(phenylmethyl)-, ethyl ester, hydrochloride lies in its specific combination of functional groups, which may confer distinct pharmacological properties and chemical reactivity compared to other similar compounds.
特性
| 130820-41-6 | |
分子式 |
C24H30ClNO2 |
分子量 |
400.0 g/mol |
IUPAC名 |
ethyl 1-benzyl-4-(4-cyclopropylphenyl)piperidine-4-carboxylate;hydrochloride |
InChI |
InChI=1S/C24H29NO2.ClH/c1-2-27-23(26)24(22-12-10-21(11-13-22)20-8-9-20)14-16-25(17-15-24)18-19-6-4-3-5-7-19;/h3-7,10-13,20H,2,8-9,14-18H2,1H3;1H |
InChIキー |
DDWBXKNVHNZGOS-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1(CCN(CC1)CC2=CC=CC=C2)C3=CC=C(C=C3)C4CC4.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






